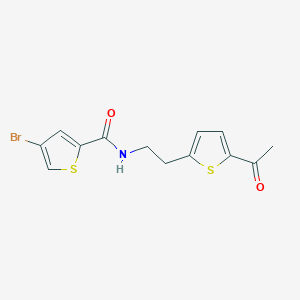
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-bromothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis . Initially, ethylcyanoacetate and cyclohexanone was reacted with sulphur at room temperature with continuous stirring in presence of diethylamine which resulted in the formation of intermediate-1 .Molecular Structure Analysis
The molecular structure of thiophene derivatives were confirmed by FTIR, MS and 1H-NMR . Thiophene is a five membered heteroaromatic compound containing a sulfur atom at 1 position .Chemical Reactions Analysis
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用
Synthesis and Characterization
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-bromothiophene-2-carboxamide and its derivatives are subjects of synthesis and characterization studies, aiming to explore their chemical properties and potential biological activities. These compounds are synthesized through various chemical reactions, including direct bromination and Suzuki-Miyaura cross-coupling, providing insights into their structural and spectroscopic properties. The synthesis processes involve complex reactions that yield compounds with potential for further chemical modifications and applications in medicinal chemistry (Taydakov & Krasnoselskiy, 2010).
Anticancer Activity
Several studies have focused on the anticancer activities of thiophene and thiophene-2-carboxamide derivatives. These compounds exhibit promising inhibitory activity against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment. The mechanism of action often involves interaction with cellular targets leading to the inhibition of cancer cell growth (Atta & Abdel‐Latif, 2021; Ravinaik et al., 2021).
Antibacterial and Antifungal Activities
The antimicrobial properties of thiophene derivatives, including those related to N-(2-(5-acetylthiophen-2-yl)ethyl)-4-bromothiophene-2-carboxamide, are significant. These compounds have been tested for their antibacterial and antifungal activities, showing effectiveness against various pathogenic bacteria and fungi. This highlights their potential application in developing new antimicrobial agents to combat resistant strains (Limban, Marutescu, & Chifiriuc, 2011; Mabkhot et al., 2015).
Electrochemical and Electrochromic Properties
Compounds with a thiophene backbone have been studied for their electrochemical and electrochromic properties. These studies aim to understand how different acceptor groups and copolymerization affect the electrochemical behavior and potential applications of these compounds in electronic devices. The introduction of various functional groups can significantly alter the electronic properties, making these compounds suitable for applications in organic electronics and as materials for electrochromic devices (Hu et al., 2013).
将来の方向性
Thiophene and its derivatives showed extensive significance in pharmaceutical field because of its varied biological and clinical applications . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research . This could lead to the design and discovery of new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .
特性
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-bromothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S2/c1-8(16)11-3-2-10(19-11)4-5-15-13(17)12-6-9(14)7-18-12/h2-3,6-7H,4-5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMBEDUAQSPYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-bromothiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

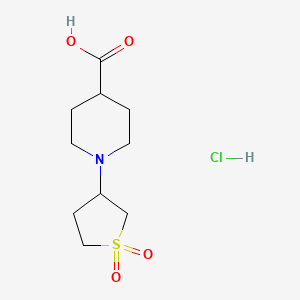
![3-acetyl-4-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B2781095.png)
![N-(3-ethylphenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2781097.png)
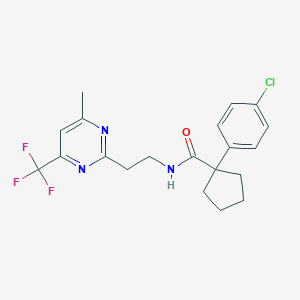
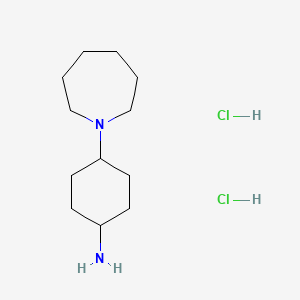
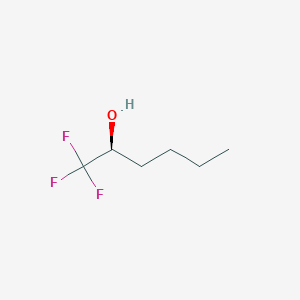
![7-benzyl-8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
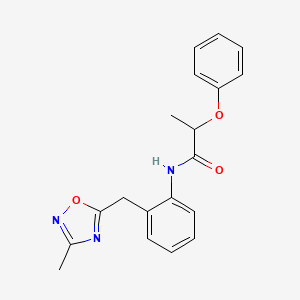
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline](/img/structure/B2781106.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2781107.png)
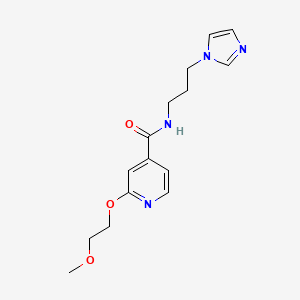
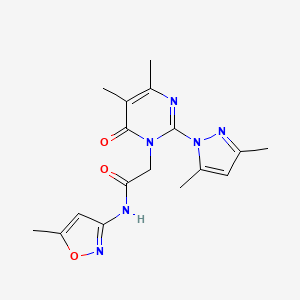
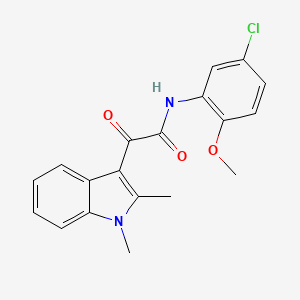
![3-fluoro-4-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2781117.png)